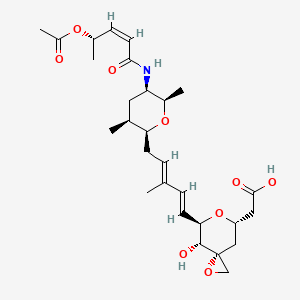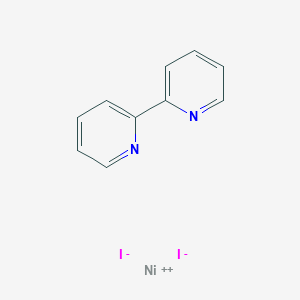![molecular formula C13H19N3O3S B8192964 tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8192964.png)
tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of carbamic acid and features a cyclopentyl ring substituted with a carbamoyl group and a tert-butyl ester
Vorbereitungsmethoden
The synthesis of tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid involves several steps. One common synthetic route includes the reaction of a cyclopentyl derivative with a carbamoyl chloride in the presence of a base to form the carbamoylcyclopentyl intermediate. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclopentyl ring or the carbamoyl group are replaced with other substituents. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid can be compared with other similar compounds, such as:
tert-butyl-[(1R,2S)-2-carbamoylcyclohexyl]carbamic acid: This compound has a similar structure but features a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.
tert-butyl-[(1R,2S)-2-carbamoylcyclopropyl]carbamic acid:
tert-butyl-[(1R,2S)-2-carbamoylcyclobutyl]carbamic acid: Featuring a cyclobutyl ring, this compound also exhibits unique characteristics compared to the cyclopentyl derivative.
Eigenschaften
IUPAC Name |
tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-6-5-8-9(7-16)14-11(20-4)15-10(8)17/h5-7H2,1-4H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZUVJHFTNTICY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=NC2=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=NC2=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde](/img/structure/B8192882.png)
![2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate](/img/structure/B8192891.png)



![(4R)-4-phenyl-2-[4'-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B8192923.png)

![[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192935.png)
![tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8192942.png)





